sodium perborate monohydrate physical and chemical properties
sodium perborate monohydrate physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Perborate Monohydrate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of sodium perborate monohydrate (SPM), tailored for researchers, scientists, and professionals in drug development. Moving beyond basic data, we delve into the structural nuances, reaction mechanisms, and practical applications that define its utility as a versatile and stable oxidizing agent.
Core Identity and Molecular Structure
Sodium perborate monohydrate is often represented by the simplistic formula NaBO₃·H₂O, which is a misnomer that belies its true chemical nature. It is not a simple hydrogen peroxide adduct.
1.1. Nomenclature and Identification
| Property | Value | Reference |
| Chemical Name | Sodium Perborate Monohydrate | [1][2] |
| Synonyms | Sodium Peroxyborate, Perboric acid, sodium salt, monohydrate | [1][2][3] |
| CAS Number | 10332-33-9 | [2][4] |
| Molecular Formula | NaBO₃·H₂O (empirical); More accurately Na₂[(HO)₂B]₂(O₂)₂ | [5][6] |
| Molecular Weight | 99.82 g/mol | [1][2] |
| EC Number | 231-556-4 | [7][8] |
| UN Number | 3377 | [2][9] |
1.2. The Dimeric Peroxoborate Structure
The fundamental structural unit of sodium perborate is the dimeric dianion, [B₂O₄(OH)₄]²⁻, also written as [(B(OH)₂OO)₂]²⁻.[5][10][11] This anion features a six-membered ring with a chair conformation, composed of two boron atoms linked by two peroxo bridges (–O–O–).[5][11] Each boron atom is further bonded to two hydroxyl (–OH) groups.[5] This structure is crucial as it imparts the compound's stability in solid form while allowing for the controlled release of an active oxygen species upon dissolution.
Caption: Dimeric Peroxoborate Anion Structure
Physicochemical Properties
The physical characteristics of SPM are a direct consequence of its chemical structure, influencing its handling, storage, and application.
2.1. General Properties
Sodium perborate monohydrate is a white, odorless, free-flowing crystalline powder.[1][12][13] It is more thermally stable and dissolves more rapidly in water than its tetrahydrate counterpart.[5][12]
2.2. Quantitative Physical Data
| Property | Value | Reference(s) |
| Appearance | White, free-flowing crystalline powder | [1][4][12] |
| Active Oxygen Content | ≥ 15.0% | [1][3][12] |
| Bulk Density | 500 - 650 g/L | [1][14] |
| Solubility in Water | Soluble, with decomposition; 15 g/L at 20°C | [14][15] |
| pH (1.5% solution) | ~10.0 | [14][15] |
| Decomposition Temp. | Decomposes above 55-60°C | [14][16] |
Chemical Behavior and Reactivity
The utility of SPM is rooted in its chemistry, particularly its behavior in aqueous solutions and its oxidizing capabilities.
3.1. Hydrolysis and Release of Active Oxygen
Upon dissolution in water, sodium perborate hydrolyzes to generate hydrogen peroxide (H₂O₂) and borate.[5][12] This process makes SPM a stable, solid source of H₂O₂, offering significant advantages in handling and formulation over using highly concentrated, unstable liquid hydrogen peroxide.[17][18]
The hydrolysis reaction can be summarized as: [(HO)₂B]₂(OO)₂²⁻ + 2 H₂O ⇌ 2 [B(OH)₃(OOH)]⁻
This hydroperoxide species exists in equilibrium with boric acid and hydrogen peroxide:[5] [B(OH)₃(OOH)]⁻ ⇌ B(OH)₃ + HO₂⁻ B(OH)₃ + HO₂⁻ + H₂O ⇌ [B(OH)₄]⁻ + H₂O₂
Caption: Hydrolysis Pathway of Sodium Perborate Monohydrate
3.2. Oxidizing Properties
SPM is classified as a strong oxidizing agent.[4][13] It can intensify fire when in contact with combustible materials.[7][16] Its oxidizing power is the basis for its primary applications in bleaching, disinfection, and chemical synthesis.[1][19]
In organic synthesis, SPM serves as a versatile oxidant. For instance, it is widely used for the oxidation of thioethers to sulfoxides and sulfones.[5][20] When combined with acetic acid, it forms more powerful oxidizing species, potentially peracetoxyboron intermediates, which can be used to convert aromatic aldehydes to carboxylic acids or nitriles to amides.[17][21] This reactivity provides a milder alternative to harsher oxidation protocols.[17]
3.3. Thermal Stability and Decomposition
SPM exhibits greater thermal stability than the tetrahydrate form.[5] However, it will undergo exothermic decomposition at temperatures above 55-60°C, releasing oxygen, steam, and heat.[14][16] This decomposition can lead to a pressure burst if it occurs in a confined container.[14] The anhydrous form, known as effervescent sodium perborate (ESP), can be produced by carefully heating the monohydrate to around 125°C.[22][23]
Applications in Research and Development
The unique properties of SPM make it a valuable reagent in various scientific fields.
4.1. Organic Synthesis
SPM is a preferred reagent for scientists seeking a safe, stable, and effective oxidant. Its applications include:
-
Oxidation of Thioethers: A reliable method for synthesizing sulfoxides and sulfones, which are important moieties in many pharmaceutical compounds.[5][20]
-
Oxidation of Aldehydes and Oximes: In glacial acetic acid, SPM efficiently converts aromatic aldehydes to carboxylic acids and oximes to nitro compounds.[17][21]
-
Aryl Halide to Phenol Conversion: It serves as a convenient alternative to H₂O₂ in the second step of a two-part conversion of an aryl halide to a phenol, following a Miyaura borylation.[5]
4.2. Protocol: General Oxidation of a Thioether to a Sulfoxide
This protocol provides a conceptual framework. Researchers must optimize conditions for specific substrates.
-
Dissolution: Dissolve the thioether substrate in a suitable solvent (e.g., glacial acetic acid, ethanol, or methanol).
-
Reagent Addition: Add sodium perborate monohydrate (typically 1.0-1.2 equivalents for sulfoxide, >2.0 for sulfone) portion-wise to the solution while stirring. The reaction is often exothermic; maintain temperature control with an ice bath if necessary.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
-
Work-up: Quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) or by pouring the mixture into a large volume of cold water.
-
Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Purification: Purify the crude product via column chromatography or recrystallization to yield the pure sulfoxide.
Caption: Experimental Workflow for Thioether Oxidation
4.3. Pharmaceutical and Drug Development Applications
SPM's ability to act as a mild antiseptic and disinfecting agent has led to its use in specialized formulations:
-
Preservative in Eye Drops: It is used as a "disappearing" preservative in some ophthalmic preparations.[5] Upon contact with the eye, catalase converts it into harmless water and oxygen.[24]
-
Dental Applications: It is found in some tooth bleaching formulas for non-vital, root-treated teeth, where it acts as an internal bleaching agent.[5] It is also used in some denture cleaners.[4][13]
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to stress the importance of proper handling procedures.
5.1. Hazard Profile
SPM is a hazardous substance with the following classifications:[8][15][25]
-
Oxidizing Solid (Category 3)
-
Harmful if Swallowed (Acute Toxicity, Oral, Category 4)
-
Causes Serious Eye Damage (Category 1)
-
May Cause Respiratory Irritation (STOT SE 3)
-
May Damage Fertility or the Unborn Child (Reproductive Toxicity, Category 1B)
5.2. Handling and Personal Protective Equipment (PPE)
-
Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[7][15]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield if splashing is possible.[15]
-
Keep away from heat, sparks, open flames, and other ignition sources.[7]
-
Avoid contact with combustible materials, strong acids, reducing agents, and organic materials.[14][15][16]
5.3. Storage
-
Store in a cool, dry, well-ventilated place away from direct sunlight and heat.[1][14]
-
Keep containers tightly closed.[7] Containers should be vented or fitted with a safety valve.[14]
-
Store locked up and away from incompatible materials.[7][15]
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